Ethyl 2-amino-5-isopropylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.3 g/mol. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its functional groups, including an amino group, an isopropyl group, and a carboxylate ester group. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene derivatives and involves multiple steps to introduce the desired functional groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound, often resulting in the formation of different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the compound, expanding its utility in various applications.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, and aldehydes.
Reduction Products: Reduction reactions can produce amines and alcohols.
Substitution Products:
Scientific Research Applications
Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound finds applications in the production of materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-isopropylthiophene-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Ethyl 2-amino-5-phenylthiophene-3-carboxylate: This compound is similar in structure but has a phenyl group instead of an isopropyl group.
Ethyl 2-amino-5-methylthiophene-3-carboxylate: This compound has a methyl group instead of an isopropyl group.
Uniqueness: Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its isopropyl group provides steric hindrance and influences its reactivity compared to other thiophene derivatives.
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Properties
IUPAC Name |
ethyl 2-amino-5-propan-2-ylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)7-5-8(6(2)3)14-9(7)11/h5-6H,4,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSNXJLZRGBLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373379 | |
Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65416-85-5 | |
Record name | ethyl 2-amino-5-isopropylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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